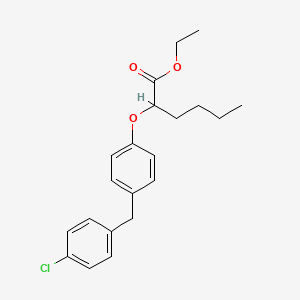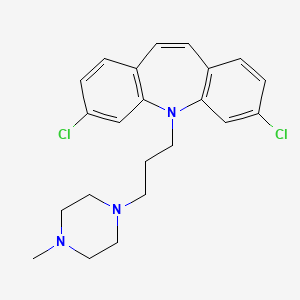
3,7-Dichloro-5-(3'-(4''-methylpiperazinyl)propyl)-5H-dibenz(b,f)azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dichloro-5-[3-(4-methylpiperazino)propyl]-5H-dibenz[b,f]azepine is a chemical compound known for its complex structure and potential applications in various fields of scientific research. This compound is characterized by the presence of dichloro and methylpiperazino groups attached to a dibenzazepine core, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dichloro-5-[3-(4-methylpiperazino)propyl]-5H-dibenz[b,f]azepine typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Dibenzazepine Core: This step involves the cyclization of appropriate precursors to form the dibenzazepine structure.
Chlorination: Introduction of chlorine atoms at the 3 and 7 positions of the dibenzazepine core.
Attachment of the Piperazino Group: The final step involves the reaction of the chlorinated dibenzazepine with 4-methylpiperazine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the compound meets the required standards for research and application.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dichloro-5-[3-(4-methylpiperazino)propyl]-5H-dibenz[b,f]azepine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of suitable solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3,7-Dichloro-5-[3-(4-methylpiperazino)propyl]-5H-dibenz[b,f]azepine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,7-Dichloro-5-[3-(4-methylpiperazino)propyl]-5H-dibenz[b,f]azepine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7-Dichloro-5H-dibenz[b,f]azepine: Lacks the piperazino group, leading to different chemical properties and applications.
5-[3-(4-methylpiperazino)propyl]-5H-dibenz[b,f]azepine:
Uniqueness
3,7-Dichloro-5-[3-(4-methylpiperazino)propyl]-5H-dibenz[b,f]azepine is unique due to the presence of both dichloro and methylpiperazino groups, which confer distinct chemical properties and potential applications. This combination of functional groups makes it a valuable compound for various research and industrial purposes.
Eigenschaften
CAS-Nummer |
63918-69-4 |
|---|---|
Molekularformel |
C22H25Cl2N3 |
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
2,9-dichloro-11-[3-(4-methylpiperazin-1-yl)propyl]benzo[b][1]benzazepine |
InChI |
InChI=1S/C22H25Cl2N3/c1-25-11-13-26(14-12-25)9-2-10-27-21-15-19(23)7-5-17(21)3-4-18-6-8-20(24)16-22(18)27/h3-8,15-16H,2,9-14H2,1H3 |
InChI-Schlüssel |
BTHNVPOEPFEMNS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CCCN2C3=C(C=CC4=C2C=C(C=C4)Cl)C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



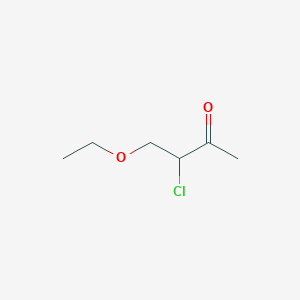
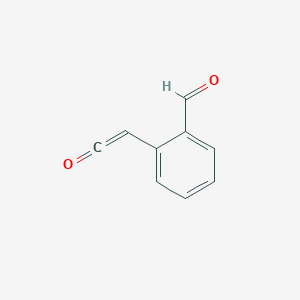
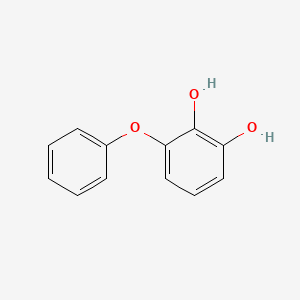

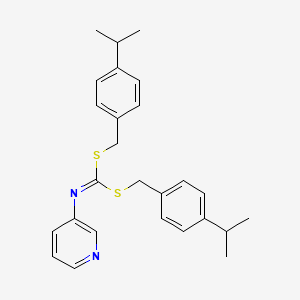
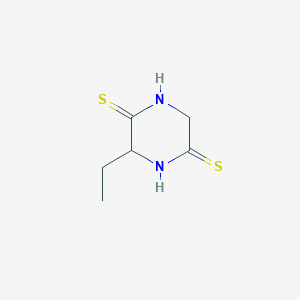
![3-hydroxy-4-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B13802941.png)
![N'-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxo-5-prop-1-ynylpyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B13802943.png)

![[2-(4-Methylcyclohex-3-en-1-yl)propyl]phosphonic acid](/img/structure/B13802959.png)
![2-amino-N-[(1S,2R,3R,4S,6S)-4-amino-3-[(2S,3S,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B13802967.png)
![4-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-3-amine](/img/structure/B13802972.png)
